molecular formula C13H11N5O B2595775 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine CAS No. 1338690-33-7

2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine

Cat. No.: B2595775
CAS No.: 1338690-33-7
M. Wt: 253.265
InChI Key: UAEUYXUPZOVEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that contains both pyridine and oxadiazole rings. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the hydrazinyl group and the oxadiazole ring imparts unique chemical properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the formation of the oxadiazole ring followed by the introduction of the hydrazinyl group. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.

    Reduction: The oxadiazole ring can be reduced under certain conditions to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amines.

    Substitution: Various substituted hydrazinyl derivatives.

Scientific Research Applications

2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydrazinyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to the presence of both the pyridine and oxadiazole rings, which confer distinct electronic and steric properties

Properties

IUPAC Name

[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c14-17-11-7-6-10(8-15-11)13-16-12(18-19-13)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEUYXUPZOVEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CN=C(C=C3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.